molecular formula C11H15NO B8010026 N-[(3,4-Dimethylphenyl)methyl]acetamide CAS No. 65609-15-6

N-[(3,4-Dimethylphenyl)methyl]acetamide

Cat. No.: B8010026
CAS No.: 65609-15-6
M. Wt: 177.24 g/mol
InChI Key: ZAFSFVLQIBDLPD-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethylphenyl)methyl]acetamide is a derivative of acetanilide (N-phenylacetamide) featuring a benzyl group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring.

Key structural features include:

  • Hydrogen bonding: The N–H group in the acetamide moiety can participate in hydrogen bonding, influencing crystal packing and stability .

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-4-5-11(6-9(8)2)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFSFVLQIBDLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501066
Record name N-[(3,4-Dimethylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65609-15-6
Record name N-[(3,4-Dimethylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dimethylphenyl)methyl]acetamide typically involves the reaction of 3,4-dimethylbenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4-Dimethylbenzylamine+Acetic AnhydrideThis compound+Acetic Acid\text{3,4-Dimethylbenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,4-Dimethylbenzylamine+Acetic Anhydride→this compound+Acetic Acid

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

N-[(3,4-Dimethylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(3,4-Dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly impact molecular conformation, crystallinity, and reactivity.

N-(3,4-Dimethylphenyl)acetamide
  • Structure : Direct attachment of the acetamide group to a 3,4-dimethylphenyl ring.
  • Conformation : The N–H bond adopts a syn orientation relative to the 3-methyl group, contrasting with the anti conformation observed in chloro-substituted analogs like N-(3,4-dichlorophenyl)acetamide .
  • Crystallinity : Molecules form infinite chains via N–H···O hydrogen bonds (bond length ~2.08 Å), with three molecules per asymmetric unit .
  • Physical Properties : Melting point = 96–98°C .
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
  • Structure : Meta-chloro substituent on the phenyl ring and a trichloroacetamide group.
  • Crystallinity : Exhibits one molecule per asymmetric unit, with lattice constants influenced by substituent electronegativity .
N,N-Dimethylacetamide (DMAC)
  • Structure : Alkyl substituents (N,N-dimethyl) instead of aryl groups.
  • Physical Properties : Liquid at room temperature (mp = –20°C, bp = 163–165°C), contrasting sharply with solid arylacetamides due to reduced intermolecular forces .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns vary with substituent electronic properties:

Compound Hydrogen Bonding Pattern Crystal System Space Group Reference
N-[(3,4-Dimethylphenyl)methyl]acetamide (inferred) Likely N–H···O chains Not reported Not reported
N-(3,4-Dimethylphenyl)acetamide N–H···O chains (2.08 Å), 3 molecules/asymmetric unit Monoclinic P2₁/c
N-(3,5-Dimethylphenyl)acetamide Similar N–H···O interactions Monoclinic P2₁/c
N-(3,4-Diethoxyphenyl)acetamide N–H···O and C–H···O interactions Triclinic P–1

Key Findings :

  • Electron-donating groups (e.g., –CH₃) stabilize syn conformations and promote hydrogen-bonded chains, enhancing crystallinity.
  • Electron-withdrawing groups (e.g., –Cl) disrupt hydrogen bonding networks, leading to varied crystal systems and packing efficiencies .

Data Tables

Table 1: Physical Properties of Selected Acetamides

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Reference
This compound C₁₁H₁₅NO 191.24 Not reported Not reported
N-(3,4-Dimethylphenyl)acetamide C₁₀H₁₃NO 163.22 96–98
N,N-Dimethylacetamide C₄H₉NO 87.12 –20 163–165
N-(3,4-Diethoxyphenyl)acetamide C₁₂H₁₇NO₃ 237.27 132–134

Table 2: Substituent Effects on Hydrogen Bonding

Compound Substituent Type Hydrogen Bond Length (Å) Conformation
N-(3,4-Dimethylphenyl)acetamide Electron-donating 2.08 Syn to –CH₃
N-(3,4-Dichlorophenyl)acetamide Electron-withdrawing 2.10 Anti to –Cl
N-(3,5-Dimethylphenyl)acetamide Electron-donating 2.07 Syn to –CH₃

Biological Activity

N-[(3,4-Dimethylphenyl)methyl]acetamide, also known as 34DMPA, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C11H15NOC_{11}H_{15}NO. The synthesis typically involves the reaction of 3,4-dimethylbenzylamine with acetic anhydride or acetic acid under controlled conditions. The resulting compound exhibits distinct chemical reactivity due to its unique molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that it can affect acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
  • Receptor Modulation : this compound may bind to specific receptors, modulating their activity and leading to various physiological effects .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using HepG2 liver cancer cell lines revealed that this compound possesses anti-proliferative effects. The structure-activity relationship (SAR) analysis indicated that the presence of methyl groups on the aromatic ring enhances its potency against cancer cells .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate the anti-proliferative effects on HepG2 cell lines.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound showed a notable reduction in cell viability with an IC50 value indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy Study :
    • Objective : Assess antimicrobial properties against common bacterial strains.
    • Methodology : Disk diffusion method was used to determine the zone of inhibition.
    • Results : Significant antibacterial activity was observed, suggesting potential therapeutic applications in treating infections .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult
AntimicrobialStaphylococcus aureusDisk diffusionSignificant inhibition
AnticancerHepG2 cell lineMTT assayIC50 value indicating potency

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